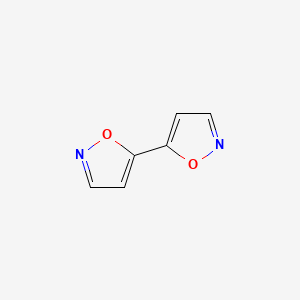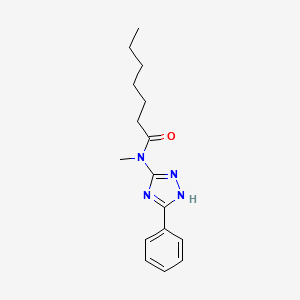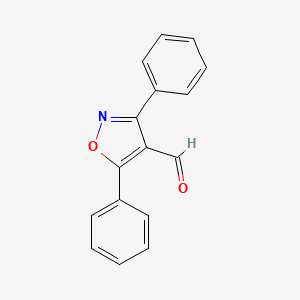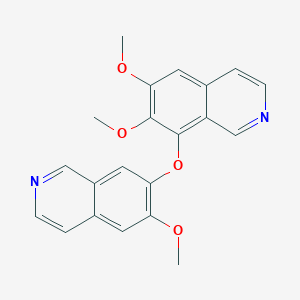![molecular formula C13H16N2O B12898835 1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone CAS No. 6343-50-6](/img/structure/B12898835.png)
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) bromodomain, which plays a crucial role in various biological processes, including gene expression and cancer progression .
Preparation Methods
The synthesis of 1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone involves several steps, starting with the preparation of the indolizin-3-yl core. The synthetic route typically includes:
Formation of the Indolizin-3-yl Core: This step involves the cyclization of suitable precursors under controlled conditions to form the indolizin-3-yl structure.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the indolizin-3-yl core with dimethylaminomethyl chloride in the presence of a base.
Formation of the Ethanone Group:
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminomethyl group, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone has shown promise in various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It serves as a tool for studying the role of CBP bromodomain in gene expression and cellular processes.
Medicine: The compound has demonstrated potential as a therapeutic agent for the treatment of prostate cancer by selectively inhibiting the CBP bromodomain, thereby affecting downstream signaling pathways and inhibiting cancer cell growth
Industry: Research is ongoing to explore the industrial applications of this compound, particularly in the development of new drugs and chemical products
Mechanism of Action
The mechanism of action of 1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone involves its selective inhibition of the CBP bromodomain. By binding to the bromodomain, the compound disrupts the interaction between CBP and acetylated histones, leading to altered gene expression. This inhibition affects various molecular targets and pathways, including the androgen receptor (AR) signaling pathway, which is crucial for the progression of prostate cancer .
Comparison with Similar Compounds
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone can be compared with other similar compounds, such as:
Y08197: Another selective CBP bromodomain inhibitor with similar structural features and biological activity.
Y08284: A structurally optimized derivative with improved cellular potency and metabolic stability.
Tetrahydroquinolin Derivatives: These compounds also target the CBP bromodomain but differ in their chemical structure and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency as a CBP bromodomain inhibitor, making it a promising candidate for further development in therapeutic applications .
Properties
CAS No. |
6343-50-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[1-[(dimethylamino)methyl]indolizin-3-yl]ethanone |
InChI |
InChI=1S/C13H16N2O/c1-10(16)13-8-11(9-14(2)3)12-6-4-5-7-15(12)13/h4-8H,9H2,1-3H3 |
InChI Key |
DCBFXQPTCGEAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



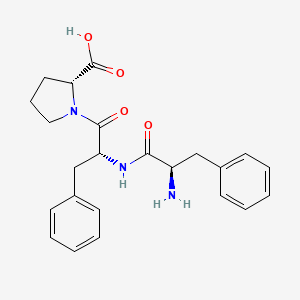
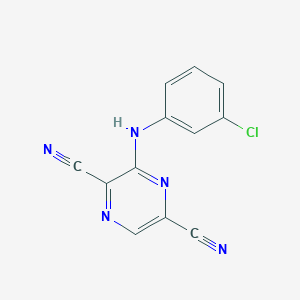
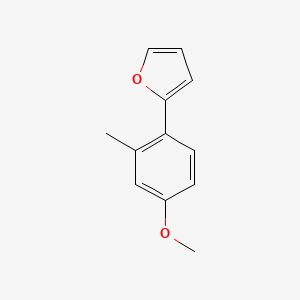
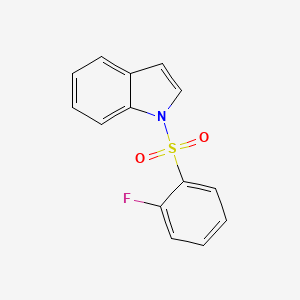
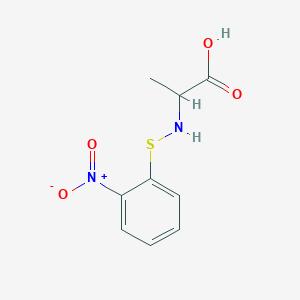
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
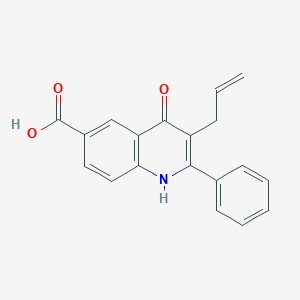
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
